6-Chloro-5-isopropoxy-pyridine-2-carbonitrile
Overview
Description
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, isopropoxy, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable pyridine derivative with an isopropoxy group, followed by the introduction of a chlorine atom and a nitrile group under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodopyridine: Another halogenated pyridine derivative with similar reactivity.
5-Chloro-2-methoxypyridine: A compound with a methoxy group instead of an isopropoxy group.
6-Chloro-2-pyridinecarbonitrile: Lacks the isopropoxy group but shares the nitrile and chlorine substituents.
Uniqueness
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the isopropoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
6-chloro-5-propan-2-yloxypyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(2)13-8-4-3-7(5-11)12-9(8)10/h3-4,6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTQUWPOTWKLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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